An In-depth Technical Guide to 2-Amino-3-bromo-6-chloropyrazine (CAS: 212779-21-0): A Key Intermediate in SHP2 Inhibitor Synthesis
An In-depth Technical Guide to 2-Amino-3-bromo-6-chloropyrazine (CAS: 212779-21-0): A Key Intermediate in SHP2 Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-bromo-6-chloropyrazine, a critical building block in the synthesis of novel therapeutics, particularly allosteric inhibitors of SHP2 phosphatase. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its application in the development of targeted cancer therapies. Included are spectral data for characterization and diagrams illustrating its role in relevant signaling pathways and synthetic workflows.
Introduction
2-Amino-3-bromo-6-chloropyrazine (CAS Number: 212779-21-0) is a substituted pyrazine derivative that has garnered significant interest in medicinal chemistry. Its unique arrangement of amino, bromo, and chloro substituents on the pyrazine ring makes it a versatile intermediate for the construction of complex heterocyclic molecules. Notably, it serves as a key precursor for the synthesis of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] Dysregulation of the SHP2 signaling pathway is implicated in the pathogenesis of various human cancers, making it a compelling target for drug discovery.[1] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this important compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 2-Amino-3-bromo-6-chloropyrazine is presented in Table 1. Safety and hazard information is crucial for handling this compound in a laboratory setting and is summarized in Table 2.
Table 1: Physicochemical Properties of 2-Amino-3-bromo-6-chloropyrazine
| Property | Value | Source |
| CAS Number | 212779-21-0 | [2][3][4] |
| Molecular Formula | C₄H₃BrClN₃ | [2][4] |
| Molecular Weight | 208.44 g/mol | [2][4] |
| IUPAC Name | 3-bromo-6-chloropyrazin-2-amine | [2][3] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | ~160-165 °C | [1] |
| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] | |
| H319 | Causes serious eye irritation | [2] | |
| H332 | Harmful if inhaled | ||
| H335 | May cause respiratory irritation | [2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |
Experimental Protocols
The following section details a scalable synthesis for 2-Amino-3-bromo-6-chloropyrazine, adapted from patent literature. This multi-step process provides a reliable method for obtaining the target compound in good yield.
Scalable Synthesis of 2-Amino-3-bromo-6-chloropyrazine
This synthesis commences from 3-aminopyrazine-2-carboxylate and proceeds through chlorination, diazotization-bromination, hydrolysis, and a rearrangement/deprotection sequence.
Caption: Synthetic workflow for 2-Amino-3-bromo-6-chloropyrazine.
Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate
-
To a solution of 3-aminopyrazine-2-carboxylate in acetonitrile, add N-chlorosuccinimide (NCS).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization to yield 3-amino-6-chloropyrazine-2-carboxylate.
Step 2: Diazotization and Bromination
-
Dissolve 3-amino-6-chloropyrazine-2-carboxylate in hydrobromic acid.
-
Cool the solution to between -5°C and 0°C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C.
-
Stir the reaction mixture at this temperature for a designated time, then allow it to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give 3-bromo-6-chloropyrazine-2-carboxylate.
Step 3: Hydrolysis
-
Dissolve 3-bromo-6-chloropyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0°C and add lithium hydroxide monohydrate.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 3-bromo-6-chloropyrazine-2-carboxylic acid.
Step 4: Curtius Rearrangement and Deprotection
-
To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid in tert-butanol, add triethylamine and diphenylphosphoryl azide (DPPA).
-
Heat the mixture to reflux and monitor the reaction.
-
After the rearrangement is complete, cool the reaction mixture and concentrate it.
-
Dissolve the residue in a suitable solvent and treat with trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Neutralize the reaction mixture, extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-amino-3-bromo-6-chloropyrazine.
Characterization Data
-
¹H-NMR (300 MHz, CDCl₃): δ 7.71 (s, 1H), 5.26 (br, 2H).
-
GC-MS: m/z 208.9 [M+].
Application in Drug Discovery: SHP2 Inhibitors
2-Amino-3-bromo-6-chloropyrazine is a pivotal intermediate in the synthesis of allosteric inhibitors of SHP2. The SHP2 protein is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.
SHP2 Signaling Pathways
SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation of an RTK by a growth factor, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways. Mutations that lead to the hyperactivity of SHP2 can result in uncontrolled cell proliferation and are associated with various cancers.
Caption: Simplified SHP2 signaling pathway and point of inhibition.
Synthesis of SHP2 Inhibitors
The bromine and chlorine atoms on the 2-Amino-3-bromo-6-chloropyrazine ring provide two distinct handles for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the introduction of various aryl, heteroaryl, or amino groups, leading to the generation of a diverse library of potential SHP2 inhibitors. For example, the bromine at the 3-position can be displaced via a Suzuki coupling with a boronic acid, while the chlorine at the 6-position can be substituted by an amine through a Buchwald-Hartwig reaction.
Caption: General synthetic routes to SHP2 inhibitors.
Conclusion
2-Amino-3-bromo-6-chloropyrazine is a high-value chemical intermediate with significant applications in the field of drug discovery. Its utility as a precursor to potent SHP2 inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases driven by aberrant SHP2 activity. This technical guide provides essential data and protocols to support researchers in the synthesis and application of this versatile building block. The continued exploration of derivatives synthesized from this intermediate holds promise for the discovery of next-generation therapeutics.
